molecular formula C3H3N3O2S B14613679 N-1,3-Thiazol-2-ylnitramide CAS No. 59024-01-0

N-1,3-Thiazol-2-ylnitramide

Cat. No.: B14613679
CAS No.: 59024-01-0
M. Wt: 145.14 g/mol
InChI Key: LZDVHJSVPSREIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-Thiazol-2-ylnitramide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Thiazol-2-ylnitramide typically involves the reaction of thioamides with nitro compounds under specific conditions. One common method is the cyclization of thioamides with nitroalkanes in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Thiazol-2-ylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-Thiazol-2-ylnitramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-Thiazol-2-ylnitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-Thiazol-2-ylnitramide is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

59024-01-0

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)nitramide

InChI

InChI=1S/C3H3N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H,(H,4,5)

InChI Key

LZDVHJSVPSREIA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.